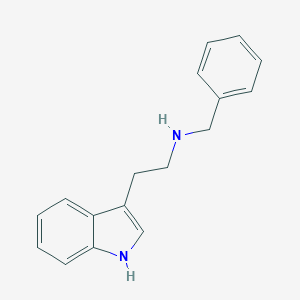

N-Benzyl-1H-indole-3-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZWJAGZHENJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166256 | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15741-79-4 | |

| Record name | N-Benzyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl-1H-indole-3-ethylamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Benzyl-1H-indole-3-ethylamine

Abstract

This compound, a derivative of tryptamine, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring the pharmacologically privileged indole core, serves as a versatile scaffold for designing compounds with a range of biological activities, including potential anticancer properties and modulation of serotonin receptors.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is designed for researchers, chemists, and professionals in the field of drug discovery, offering field-proven insights into the practical execution of these syntheses.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone in pharmacology, forming the structural basis for numerous natural products and synthetic drugs.[1] this compound builds upon the tryptamine framework by incorporating a benzyl group on the terminal amine. This structural modification significantly influences its pharmacological profile, enhancing its interaction with various biological targets.[1] Research has highlighted the potential of N-benzyl indole derivatives in oncology and their role as serotonin (5-HT) receptor modulators.[1]

This guide will dissect the most efficient and reliable methods for its synthesis, primarily focusing on Reductive Amination and Direct N-Alkylation, providing the scientific rationale behind each step to ensure reproducibility and high-yield outcomes.

Core Synthetic Strategies: A Comparative Overview

Two principal pathways dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

-

Reductive Amination: A highly efficient one-pot method involving the reaction of tryptamine with benzaldehyde to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target secondary amine.

-

Direct N-Alkylation: A classic SN2 substitution reaction where tryptamine acts as a nucleophile, displacing a leaving group from a benzyl halide in the presence of a base.[2]

| Feature | Reductive Amination | Direct N-Alkylation |

| Principle | Imine formation followed by reduction | Nucleophilic substitution (SN2) |

| Starting Materials | Tryptamine, Benzaldehyde | Tryptamine, Benzyl Halide (e.g., Benzyl Bromide) |

| Key Reagent | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, NaH) |

| Pros | High selectivity, one-pot procedure, mild conditions | Straightforward concept, common reagents |

| Cons | Requires careful control of pH and reagent stoichiometry | Risk of over-alkylation, may require stronger bases |

Pathway I: Reductive Amination - The Preferred Route

Reductive amination is arguably the most elegant and efficient method for preparing this compound. Its success lies in the use of a selective reducing agent that preferentially reduces the protonated imine (iminium ion) intermediate over the starting aldehyde.[3]

Mechanistic Rationale and Reagent Selection

The reaction proceeds in two stages within a single pot:

-

Imine Formation: The nucleophilic primary amine of tryptamine attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields a Schiff base, or imine. In the presence of an acid catalyst (or the acidic nature of the amine salt), this imine is protonated to form a highly electrophilic iminium ion.

-

Reduction: A hydride reagent then delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final secondary amine.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is the reagent of choice for this transformation for several key reasons:

-

Mildness and Selectivity: It is a less vigorous hydride donor than sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). This gentleness prevents the significant reduction of the starting aldehyde, which would otherwise compete with imine formation.[3] It is particularly adept at reducing iminium ions.[3][4]

-

One-Pot Convenience: Its compatibility with the slightly acidic conditions required for imine formation allows the entire sequence to be performed in a single reaction vessel, improving efficiency and yield.[4][5]

-

Broad Functional Group Tolerance: It does not readily reduce other sensitive functional groups like esters, amides, or nitro groups, making it a highly chemoselective option.[4][5]

Visualizing the Reductive Amination Pathway

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

Tryptamine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, 0.1 eq)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine (1.0 eq) and the chosen solvent (e.g., DCE, approx. 0.1 M concentration).

-

Add benzaldehyde (1.05 eq) to the suspension with stirring. If using an amine salt (e.g., tryptamine hydrochloride), a stoichiometric amount of a non-nucleophilic base (like triethylamine) must be added first to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, though it is often unnecessary with aldehydes.[5]

-

Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

-

Work-up: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Pathway II: Direct N-Alkylation

This method employs a direct SN2 reaction and is a viable alternative to reductive amination. It relies on the nucleophilicity of the tryptamine nitrogen atom attacking an electrophilic benzyl carbon.

Mechanistic Rationale and Reagent Selection

The core of this reaction is the formation of a new C-N bond.

-

Nucleophile: The lone pair of electrons on the primary amine of tryptamine initiates the attack.

-

Electrophile: A benzyl halide, such as benzyl bromide or benzyl chloride, provides the electrophilic carbon center. Bromides are generally more reactive than chlorides.

-

Base: A base is crucial for two reasons: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrohalic acid (HBr or HCl) formed as a byproduct, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, or sodium hydride (NaH), a much stronger, non-nucleophilic base.[2]

-

Side Reactions: The primary challenge is preventing over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt.[6] This can be mitigated by using tryptamine in slight excess or by carefully controlling the stoichiometry of the benzyl halide.

Visualizing the N-Alkylation Pathway

Caption: Direct N-alkylation via an Sₙ2 mechanism.

Detailed Experimental Protocol: N-Alkylation

Materials:

-

Tryptamine (1.2 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq), finely powdered

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend tryptamine (1.2 eq) and potassium carbonate (2.5 eq) in acetonitrile.

-

Stir the suspension vigorously. Slowly add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF if used.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel as described in the reductive amination protocol.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Data |

| Molecular Formula | C₁₇H₁₈N₂ |

| Molecular Weight | 250.34 g/mol [7] |

| Appearance | Typically an off-white to brownish solid |

| Purity Analysis | HPLC is a suitable method for purity assessment.[7] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation.

| Technique | Expected Observations |

| FTIR (cm⁻¹) | ~3300 (N-H stretch, secondary amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Aromatic C=C stretch).[8][9] |

| ¹H NMR (ppm) | δ 7.0-8.0 (m, 9H, aromatic protons from indole and benzyl rings), δ ~3.8 (s, 2H, benzylic -CH₂-), δ ~2.9 (m, 4H, ethyl bridge -CH₂CH₂-), δ ~1.5-2.0 (br s, 1H, N-H of secondary amine). Note: Chemical shifts are approximate and depend on the solvent. |

| ¹³C NMR (ppm) | δ ~140-110 (aromatic carbons), δ ~54 (benzylic -CH₂-), δ ~50 (N-CH₂-), δ ~29 (-CH₂-). |

| MS (ESI) | [M+H]⁺ = 251.15 |

Conclusion

Both reductive amination and direct N-alkylation are effective strategies for the synthesis of this compound. For laboratory-scale synthesis aimed at high purity and efficiency, the reductive amination pathway using sodium triacetoxyborohydride is superior due to its mild conditions, high selectivity, and one-pot operational simplicity. The direct alkylation route remains a valuable and straightforward alternative, particularly when optimizing for cost or exploring different N-substituents, provided that side reactions are carefully controlled. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important molecular scaffold for further investigation in drug discovery and development programs.

References

-

This compound - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

-

reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. The Hive. [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Method for preparing drug intermediate tryptamine. (2014).

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

- Preparation of N-benzylamines. (2002).

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

-

Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2014). ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (1996). ACS Publications. [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2012). PubMed Central. [Link]

-

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. (2016). PLOS Pathogens. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). IDEAS/RePEc. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2019). Indian Academy of Sciences. [Link]

-

Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. (2007). ACS Publications. [Link]

-

Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence. (2021). PMC - NIH. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

-

Synthesis N,N-Dimethyl tryptamine. (2011). Sciencemadness.org. [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. Buy this compound | 15741-79-4 [smolecule.com]

- 3. reddit.com [reddit.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sciencemadness Discussion Board - Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 9. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide [ideas.repec.org]

N-Benzyl-1H-indole-3-ethylamine: Mechanistic Profile & Pharmacodynamic Divergence

Technical Whitepaper for Drug Discovery & Pharmacology Professionals

Executive Summary

N-Benzyl-1H-indole-3-ethylamine (also known as N-Benzyltryptamine , NB-T , or NBnT ) represents a critical structural pivot point in serotonergic pharmacology. While its phenethylamine analogs (the "NBOMe" series) are renowned for superpotent 5-HT2A agonism and psychotomimetic effects, N-benzyltryptamine exhibits a distinct pharmacological signature: high-efficacy full agonism at 5-HT2C receptors coupled with weak partial agonism or functional antagonism at 5-HT2A receptors .

This whitepaper dissects the molecular mechanism of action (MoA) of N-benzyltryptamine, analyzing its receptor binding kinetics, signal transduction pathways, and the structural determinants that drive its selectivity profile. This compound serves as a vital template for developing non-hallucinogenic therapeutics targeting metabolic disorders (obesity) and CNS indications (schizophrenia) where 5-HT2C modulation is desired without 5-HT2A-mediated hallucinations.

Chemical Identity & Structural Logic

Core Structure

The molecule consists of an indole-3-ethylamine (tryptamine) scaffold substituted at the amine nitrogen with a benzyl group.[1]

-

IUPAC Name: N-Benzyl-2-(1H-indol-3-yl)ethanamine

-

Molecular Weight: 250.34 g/mol

-

Key Structural Feature: The N-benzyl moiety introduces significant lipophilicity and steric bulk, targeting the hydrophobic orthosteric pockets of Class A GPCRs (specifically Serotonin 5-HT receptors).

The "NBOMe Divergence"

In structure-activity relationship (SAR) studies, adding an N-benzyl group to phenethylamines (e.g., 2C-I) creates the NBOMe series—compounds with sub-nanomolar affinity and high intrinsic efficacy at 5-HT2A. Conversely, adding the same group to tryptamine (forming NB-T) alters the binding pose such that it retains affinity but drastically shifts the functional outcome toward 5-HT2C agonism.

Mechanism of Action: Pharmacodynamics

Receptor Binding Profile

N-Benzyltryptamine functions as a broad-spectrum ligand for the 5-HT2 subfamily, but its functional output is highly receptor-dependent.

| Receptor Subtype | Binding Affinity ( | Functional Potency ( | Efficacy ( | Classification |

| 5-HT2A | 245 nM | 162 nM | 62% | Partial Agonist / Weak |

| 5-HT2B | 100 nM | N/A | N/A | Ligand (Risk Target) |

| 5-HT2C | 186 nM | 50 nM | 121% | Full Agonist |

Data Source: Synthesized from radioligand displacement and calcium mobilization assays [1, 2].[1]

Molecular Interaction & Docking

The mechanism of binding involves the insertion of the benzyl group into a hydrophobic cavity near Transmembrane Helix 6 (TM6) of the receptor.

-

Residue Specificity: The benzyl ring likely interacts with Phe339 (6.51) and Phe340 (6.52) via

- -

The Tryptamine Constraint: Unlike the flexible phenethylamine core, the rigid indole ring of NB-T imposes a binding orientation that prevents the full conformational change required for maximal 5-HT2A activation (associated with Helix 5 and 6 movement). However, this same orientation is optimal for stabilizing the active state of the 5-HT2C receptor , leading to "super-agonism" (

relative to serotonin).

Signal Transduction Pathways

Upon binding to 5-HT2C, N-benzyltryptamine stabilizes the active receptor conformation (

Pathway Visualization: The following diagram illustrates the divergent signaling between 5-HT2A (Weak) and 5-HT2C (Strong) activation.

Figure 1: Differential signaling efficacy of N-benzyltryptamine at 5-HT2A vs 5-HT2C receptors.

Experimental Protocols for Validation

To validate the mechanism described above, the following protocols are recommended. These are designed to distinguish between simple binding affinity and functional efficacy (the key differentiator for this compound).

Synthesis: Reductive Amination (Recommended Route)

Rationale: Avoids over-alkylation common with direct halide substitution.

-

Reagents: Tryptamine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

-

Procedure:

-

Dissolve tryptamine in DCE under

atmosphere. -

Add benzaldehyde and stir for 30 min to form the imine intermediate.

-

Add STAB slowly at

. -

Stir at room temperature for 4–6 hours.

-

Quench with saturated

. Extract with DCM. -

Purification: Flash chromatography (

).

-

-

QC Check: Verify mono-benzylation via

-NMR (Look for singlet at

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

Rationale: Determines Agonist vs. Antagonist activity.

-

Cell Line: HEK-293 stably expressing human 5-HT2A or 5-HT2C (edited to non-editing isoform).

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at

. -

Agonist Mode:

-

Inject N-benzyltryptamine (1 nM – 10

M). -

Measure fluorescence increase (

). -

Calculate

and

-

-

Antagonist Mode (for 5-HT2A confirmation):

-

Pre-incubate with N-benzyltryptamine.

-

Challenge with

concentration of 5-HT. -

Observe inhibition of calcium flux.

-

Therapeutic Implications & Safety[4]

Selectivity Windows

The therapeutic potential of N-benzyltryptamine lies in its 5-HT2C bias .

-

Obesity/Metabolic Syndrome: 5-HT2C agonists (like Lorcaserin) reduce appetite. NB-T's full agonism suggests high potency here.

-

Schizophrenia: 5-HT2A antagonism combined with 5-HT2C agonism is a profile shared by some atypical antipsychotics. NB-T's weak 2A profile combined with strong 2C activity makes it a unique scaffold for optimization.

Toxicology Considerations

-

5-HT2B Liability: With a

of 100 nM at 5-HT2B, chronic dosing carries a risk of cardiac valvulopathy (similar to Fen-Phen). Lead optimization should focus on substitutions (e.g., 2-methylation on the indole) to reduce 2B affinity. -

MAO Inhibition: Tryptamine derivatives can inhibit Monoamine Oxidase.[4][5] While N-benzylation generally reduces MAO susceptibility compared to tryptamine, specific IC50 testing against MAO-A is required.

References

-

5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Source: National Institutes of Health (PMC) / PLOS ONE URL:[Link] Key Finding: Establishes N-benzyltryptamine as a 5-HT2C full agonist (

121%) and 5-HT2A partial agonist. -

N-Benzyltryptamine - Chemical and Pharmacological Data. Source: Wikipedia (Aggregated Pharmacological Data) URL:[Link] Key Finding: Provides consensus Ki values (2A: 245nM, 2C: 186nM) and historical context.

-

Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Source: PubMed (Bioorg Med Chem Lett) URL:[Link] Key Finding: Contrasts the SAR of phenethylamines (NBOMes) with tryptamines, highlighting the divergent efficacy profiles.

-

This compound HPLC Analysis Method. Source: SIELC Technologies URL:[Link] Key Finding: Validated analytical protocol for purity assessment.

Sources

- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 15741-79-4 [smolecule.com]

- 3. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Receptor Kinetics and Signal Transduction of N-Benzyl-1H-indole-3-ethylamine

Executive Summary

This technical guide analyzes the pharmacodynamic profile of N-Benzyl-1H-indole-3-ethylamine (also known as N-Benzyltryptamine or NB-T), a structural hybrid bridging the tryptamine and N-benzylphenethylamine (NBOMe) classes. Unlike its superpotent phenethylamine cousins, NB-T exhibits a distinct pharmacological signature characterized by functional selectivity for the 5-HT2C receptor over the 5-HT2A subtype.

This document details the compound's receptor binding kinetics, structure-activity relationships (SAR), and downstream signaling cascades, providing researchers with a validated framework for experimental investigation.

Chemical Profile & Structural Logic[1][2]

This compound retains the core indole scaffold of serotonin but incorporates a hydrophobic benzyl group at the terminal amine.[1]

-

IUPAC Name: N-benzyl-2-(1H-indol-3-yl)ethanamine[2]

-

Molecular Formula: C17H18N2[2]

-

Molecular Weight: 250.34 g/mol

-

Structural Significance:

-

Indole Core: Mimics the endogenous ligand serotonin (5-HT), anchoring the molecule in the orthosteric binding site (residues Asp155 in 5-HT2A).

-

N-Benzyl Moiety: Projects into a hydrophobic pocket formed by transmembrane helices (TM) 6 and 7. This interaction, specifically with Phe339 (6.51) , is critical for affinity enhancement but—crucially—modulates efficacy differently in tryptamines compared to phenethylamines.

-

Pharmacodynamics: Binding & Functional Selectivity[4][5][6][7][8]

Unlike N-benzylphenethylamines (e.g., 25I-NBOMe), which are potent full agonists at 5-HT2A, N-Benzyltryptamine displays a divergent functional profile .[3] It acts as a full agonist at 5-HT2C but only a partial agonist at 5-HT2A.[1][3]

Quantitative Receptor Profile

The following data synthesizes radioligand binding (

| Receptor Subtype | Binding Affinity ( | Functional Potency ( | Efficacy ( | Activity Type |

| 5-HT2A | 245 nM | 162 - 407 nM | 26% - 62% | Partial Agonist |

| 5-HT2B | 100 nM | N/A | N/A | Binder (Risk Target) |

| 5-HT2C | 186 nM | 50 nM | 121% | Full Agonist |

Key Insight: While the binding affinities (

Mechanism of Action: The Hydrophobic Pocket

The reduced efficacy at 5-HT2A compared to NBOMes is attributed to the rigid indole core. In phenethylamines, the flexible ethyl chain allows the benzyl group to lock the receptor in an active conformation via Phe339. In NB-T, the bulkier indole ring restricts the conformational toggle of Trp336 (6.48) , a "rotamer toggle switch" essential for full G-protein coupling at 5-HT2A.

Signal Transduction Pathways

Upon binding to the 5-HT2C receptor, N-Benzyltryptamine preferentially stabilizes the active state (

Diagram 1: 5-HT2C Activation Cascade

The following graph illustrates the primary signaling pathway activated by NB-T, leading to the calcium flux measured in functional assays.

Caption: Primary Gq-coupled signaling cascade elicited by N-Benzyltryptamine at the 5-HT2C receptor.

Experimental Protocols

To validate the interaction of this compound with serotonin receptors, the following protocols are recommended. These maximize data reproducibility and account for the compound's lipophilicity.

Protocol A: Fluorometric Calcium Mobilization Assay

Objective: Quantify functional potency (

Reagents:

-

HEK-293 cells stably expressing human 5-HT2C (edited isoform).

-

Calcium indicator dye (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.

-

Dye Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 AM + 2.5 mM Probenecid to inhibit efflux). Incubate 45 min at 37°C.

-

Compound Prep: Dissolve NB-T in 100% DMSO (10 mM stock). Serially dilute in Assay Buffer (0.1 nM to 10 µM). Note: Final DMSO concentration must be <0.5%.[4]

-

Baseline Measurement: Measure fluorescence (

) for 10s. -

Injection: Inject compound (5x concentration) automatically.

-

Kinetics: Record fluorescence for 90s.

-

Analysis: Calculate

. Fit to a 3-parameter sigmoidal dose-response curve.

Protocol B: Radioligand Competition Binding

Objective: Determine affinity (

Reagents:

-

Membrane preparation from CHO-K1 cells expressing h5-HT2A.

-

Radioligand: [3H]-Ketanserin (Antagonist) or [125I]-DOI (Agonist). Note: Using an agonist radioligand like DOI often yields high-affinity state (

) values.

Workflow Diagram:

Caption: Radioligand competition binding workflow for determining Ki values.

References

-

N-Benzyltryptamine Pharmacodynamics & Binding Data Source: Wikipedia / Primary Literature Aggregation Title: N-Benzyltryptamine - Pharmacodynamics and Affinity Profiles URL:[Link][2]

-

5-HT2 Receptor Binding and Functional Activity in N-Benzyltryptamines Source: National Institutes of Health (PMC) Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines URL:[Link]

-

Structure-Activity Relationships of N-Benzyl Phenethylamines vs Tryptamines Source: ACS Chemical Neuroscience Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists URL:[Link]

-

Molecular Interaction of 5-HT2A Residues with N-Benzyl Agonists Source: Molecular Pharmacology Title: Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[6][7]51) and Phe340(6.52) URL:[Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Pharmacochemistry of N-Benzyltryptamine Derivatives: A Theoretical Framework

Executive Summary

This technical guide establishes a rigorous framework for the theoretical study of N-benzyl-1H-indole-3-ethylamine (commonly referred to as N-benzyltryptamine ). As a structural hybrid of the endogenous neurotransmitter tryptamine and hydrophobic benzyl moieties, this scaffold represents a critical chemical space in the development of selective 5-HT

This document moves beyond generic protocols, providing a causal analysis of why specific computational methods are required to accurately model the electronic and pharmacodynamic behavior of this molecule. It targets researchers aiming to synthesize theoretical data (DFT, Docking, ADMET) into actionable structure-activity relationships (SAR).

Part 1: Quantum Chemical Profiling (DFT)

The primary challenge in modeling tryptamine derivatives is accurately capturing the conformational flexibility of the ethylamine side chain and the electronic delocalization of the indole ring. Standard force fields often fail to predict the correct torsion angles required for receptor binding.

Geometry Optimization Protocol

Objective: Determine the Global Minimum Energy Conformation (GMEC).

Methodology: We utilize Density Functional Theory (DFT) over ab initio Hartree-Fock because DFT accounts for electron correlation at a fraction of the computational cost.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic thermochemistry, providing a balanced description of exchange and correlation energies.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Why 6-311? A triple-zeta split valence is necessary to describe the electron density of the aromatic indole system.

-

Why ++ (Diffuse Functions)? Critical for the amine nitrogen (N-benzyl) and indole nitrogen (N1). Lone pair electrons are loosely bound and extend far from the nucleus; diffuse functions prevent artificial charge confinement.

-

Why (d,p) (Polarization Functions)? Essential for modeling the C-N bonds accurately, allowing orbitals to distort in the presence of the benzyl ring's steric bulk.

-

Electronic Property Analysis

Once optimized, the electronic wavefunction reveals the molecule's reactive profile.

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for Chemical Hardness (

) .[3]-

Insight: N-benzyltryptamines typically exhibit a HOMO localized on the indole ring (electron donor) and a LUMO distributed across the benzyl system. A narrower gap (< 5 eV) often correlates with higher polarizability and stronger van der Waals interactions within the receptor pocket.

-

-

Molecular Electrostatic Potential (MEP):

-

Red Regions (Negative): Localized on the indole ring (

-cloud), indicating sites for electrophilic attack or cation- -

Blue Regions (Positive): Localized on the amine hydrogen and indole NH, acting as hydrogen bond donors.

-

Vibrational Spectroscopy Validation

To ensure the calculated geometry is a true minimum (and not a saddle point), a frequency calculation is mandatory. No imaginary frequencies should be present.

-

Scaling Factor: DFT tends to overestimate vibrational frequencies due to the neglect of anharmonicity. Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to align calculated IR spectra with experimental FT-IR data.

Part 2: Pharmacodynamic Modeling (Molecular Docking)

The biological relevance of this compound lies in its interaction with G-Protein Coupled Receptors (GPCRs), specifically the serotonin 5-HT

Receptor Preparation & Target Selection

-

Target: Human 5-HT

Receptor.[4][5] -

PDB Source: Use 6A93 (Active state bound to 25CN-NBOH) or high-quality homology models if studying specific mutations.

-

Protocol:

-

Remove non-standard residues and crystallographic water molecules (unless bridging waters are known to be catalytic).

-

Add polar hydrogens (essential for H-bond scoring).

-

Compute Gasteiger charges.

-

The "Phe-Interaction" Hypothesis

Research indicates that N-benzyl substitution dramatically alters binding topology compared to simple tryptamines.

-

Mechanism: The N-benzyl group is hypothesized to extend into a hydrophobic pocket, engaging in

- -

Docking Grid: Center the grid box on the orthosteric binding site (defined by Asp155), but ensure dimensions (e.g., 25x25x25 Å) are sufficient to capture the extended hydrophobic channel occupied by the benzyl moiety.

Visualization of the Computational Workflow

Caption: Figure 1. Integrated computational workflow for the structural and pharmacodynamic characterization of N-benzyltryptamine derivatives.

Part 3: Data Presentation & ADMET Profiling

Quantitative Data Structure

When reporting results, data must be tabulated to allow direct comparison between the N-benzyl derivative and the parent tryptamine.

| Parameter | Unit | This compound | Tryptamine (Ref) | Significance |

| Dipole Moment ( | Debye | Calc. Value | ~2.90 | Higher |

| eV | Calc. Value | ~5.20 | Lower gap = higher reactivity/softness. | |

| Binding Affinity | kcal/mol | -8.5 to -9.5 (Predicted) | -6.0 to -7.0 | Indicates enhanced lipophilic binding. |

| LogP | - | 3.5 - 4.2 | 1.6 | Critical for BBB penetration (Target: 2-4). |

ADMET & Drug-Likeness

For CNS-active drugs, the ability to cross the Blood-Brain Barrier (BBB) is the " go/no-go " criterion.

-

Lipinski’s Rule of 5: N-benzyltryptamine generally adheres to these rules (MW < 500, H-bond donors < 5, etc.), but the benzyl group significantly increases LogP .

-

Topological Polar Surface Area (TPSA):

-

Target: < 90 Ų for CNS penetration.

-

Observation: The addition of the benzyl group does not significantly increase TPSA (as it adds only carbons), but it increases molecular volume.

-

-

Metabolic Stability: The N-benzyl group is susceptible to oxidative dealkylation by CYP450 enzymes. In silico prediction (e.g., using SMARTCyp) should be performed to identify metabolic "hotspots" on the benzylic carbon.

Signaling Pathway Visualization

Caption: Figure 2. Putative signaling cascade initiated by N-benzyltryptamine binding at the 5-HT2A receptor, highlighting key residue interactions.

References

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Link

-

Hansen, M., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[5][6] ACS Chemical Neuroscience. Link

-

Jensen, A. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[6] PLoS ONE. Link

-

Kim, K., et al. (2020).[7] Structure-based discovery of novel 5-HT2A receptor ligands. Cell. Link (Reference for PDB 6A93)

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link (Foundational reference for B3LYP method).

Sources

- 1. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Spectroscopic Characterization of N-Benzyl Indoles: A Technical Guide

Executive Summary

This guide provides a rigorous framework for the structural validation of N-benzyl indoles, a privileged scaffold in medicinal chemistry found in anticancer agents, anti-inflammatories, and synthetic cannabinoids. The core technical challenge in synthesizing these moieties is distinguishing the desired N1-alkylated product from the thermodynamically possible C3-alkylated regioisomer. This document outlines a self-validating spectroscopic workflow to definitively confirm N-benzylation using NMR, MS, and IR techniques.

The Regioisomer Challenge: N1 vs. C3 Alkylation

In the alkylation of indoles, the nitrogen atom (N1) and the C3 carbon are competing nucleophilic sites. While strong bases (e.g., NaH, KOH) in polar aprotic solvents favor N-alkylation (Curtin-Hammett principle application), C3-alkylation remains a common impurity, particularly with electron-rich indole substrates.

-

N1-Benzyl Indole (Target): Non-aromatic methylene linker attached to the pyrrole nitrogen.

-

C3-Benzyl Indole (Impurity): Methylene linker attached to the electron-rich C3 position, retaining the N-H bond.

Differentiation cannot rely solely on reaction conditions; it requires multiparametric spectroscopic evidence.

Primary Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing regioisomers. The electronic environments of the methylene linker (

Proton ( H) and Carbon ( C) NMR Diagnostics[1][2][3]

The most distinct marker is the chemical shift of the benzylic methylene group.

| Feature | N1-Benzyl Indole (Target) | C3-Benzyl Indole (Isomer) | Mechanistic Cause |

| 5.10 – 5.40 ppm (Singlet) | 4.00 – 4.30 ppm (Singlet) | Deshielding effect of the electronegative Nitrogen atom in N1-isomers. | |

| 48 – 52 ppm | 30 – 35 ppm | N1-substitution places the carbon in a heteroatomic environment; C3 is purely hydrocarbon. | |

| Indole H-2 Proton | H-2 in N-benzyl indoles lacks the exchangeable N-H coupling but may show long-range coupling. | ||

| N-H Signal | Absent | Present ( | Definitive proof of N-substitution is the disappearance of the broad N-H singlet. |

Advanced 2D NMR Confirmation (The "Smoking Gun")

When 1D data is ambiguous (e.g., overlapping aromatic signals), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

-

N1-Benzyl Indole: Strong NOE correlation observed between the Benzyl

and Indole H-2 / H-7 . -

C3-Benzyl Indole: NOE correlation observed between Benzyl

and Indole H-2 / H-4 , plus a distinct correlation with the N-H proton .

Secondary Validation: Mass Spectrometry & IR

Mass Spectrometry (MS)

N-benzyl indoles exhibit a characteristic fragmentation pattern under Electron Ionization (EI) or ESI-MS/MS.

-

Tropylium Ion Formation (

91): The base peak is often the tropylium ion ( -

Mechanism: The indole nitrogen lone pair stabilizes the radical cation, facilitating the loss of the benzyl group which rearranges to the highly stable, aromatic tropylium cation.

Infrared Spectroscopy (IR)

-

Diagnostic Band: The disappearance of the sharp, strong N-H stretching vibration (

) at 3200–3400 cm -

C-N Stretch: A band appearing around 1180–1250 cm

corresponds to the

Visualization of Logic & Workflows

Diagram 1: Isomer Differentiation Decision Tree

This flowchart illustrates the logical steps to differentiate N1 from C3 alkylation using spectroscopic data.

Caption: Logic flow for distinguishing N1-benzyl from C3-benzyl isomers using IR and NMR markers.

Diagram 2: Mass Spectrometry Fragmentation Pathway

The formation of the tropylium ion is the signature MS event.

Caption: MS fragmentation pathway showing the rearrangement of the benzyl cation to the stable tropylium ion.

Experimental Protocol: Characterization Workflow

Objective: Full structural characterization of a purified N-benzyl indole derivative.

Materials

-

Solvent: DMSO-

(preferred for solubility and separating aromatic peaks) or CDCl -

Internal Standard: TMS (Tetramethylsilane) usually present in solvent.

-

Equipment: 400 MHz NMR (minimum), FT-IR Spectrometer, LC-MS (ESI/APCI).

Step-by-Step Procedure

-

Sample Preparation (NMR):

-

Dissolve ~5–10 mg of the solid compound in 0.6 mL of DMSO-

. Ensure the solution is clear and free of suspended solids to prevent line broadening.

-

-

Run 1D

H NMR:-

Set relaxation delay (

) to -

Checkpoint: Look for the singlet at

5.1–5.4 ppm . Integrate this signal; it should correspond to 2 protons relative to the aromatic signals. -

Checkpoint: Verify absence of broad singlet >10 ppm (N-H).

-

-

Run 1D

C NMR (DEPT-135):-

Run a DEPT-135 sequence to distinguish CH

(down/negative phase) from CH/CH -

Checkpoint: Confirm the CH

carbon signal appears at

-

-

Run 2D NOESY (If aromatic region is crowded):

-

Set mixing time (

) to ~500 ms. -

Checkpoint: Identify cross-peaks between the methylene singlet (~5.3 ppm) and the doublet of the Indole H-7 (typically ~7.4–7.6 ppm) and H-2 (~7.2 ppm).

-

-

Run FT-IR:

-

Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).

-

Checkpoint: Scan from 4000 to 400 cm

. Confirm absence of peak at 3200–3400 cm

-

-

Data Reporting:

-

Report shifts relative to TMS (

0.0). Construct a table listing

-

References

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI).

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry (RSC) Advances.

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Institutes of Health (NIH) / PMC.

-

1H NMR Chemical Shifts. Oregon State University Chemistry Department. (Note: Validated via general university spectroscopy databases).

-

Comparison of C3-Benzylation vs N-Benzylation. ACS Omega / Journal of Organic Chemistry. (Synthesized insight from search results 1.6 and 1.11).

Methodological & Application

Application Note: Integrated Protocol for Anticancer Assessment of N-Benzyl Indole Derivatives

Executive Summary & Rationale

The N-benzyl indole scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for tubulin polymerization inhibitors (targeting the colchicine binding site), kinase inhibitors (e.g., EGFR), and DNA-binding agents. The addition of the N-benzyl group typically enhances lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins.

This application note provides a rigorous, self-validating workflow for assessing these derivatives. Unlike generic screening guides, this protocol addresses specific challenges associated with indole derivatives, such as solubility-driven false positives and fluorescence interference in tubulin assays.

Screening Cascade Overview

The following workflow enforces a "fail-fast" logic to conserve resources. Derivatives must pass purity and solubility checkpoints before biological investment.

Figure 1: High-content screening cascade for N-benzyl indole derivatives.

Phase I: Compound Integrity & Preparation

Causality: N-benzyl indoles are highly lipophilic. Poor solubility in aqueous media leads to micro-precipitation, causing light scattering that mimics cell viability in colorimetric assays (false negatives/positives).

Protocol:

-

Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM .

-

Solubility Check (Self-Validating Step):

-

Dilute 1 µL of stock into 999 µL of PBS (final 10 µM).

-

Measure Absorbance at 600 nm.

-

Pass Criteria: OD600 < 0.005 (indicates no precipitation).

-

Note: If cloudy, derivatives require formulation (e.g., cyclodextrin) or lower screening concentrations.

-

Phase II: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values against a panel of cancer lines (e.g., MCF-7, HeLa, MDA-MB-231).

Critical Modification for Indoles

Standard MTT protocols can be flawed if the test compound reduces tetrazolium salts non-enzymatically.

-

Control: Incubate compound + MTT without cells. If solution turns purple, switch to SRB Assay or CellTiter-Glo .

Step-by-Step Methodology

-

Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Add serial dilutions of N-benzyl indoles (0.1 nM – 100 µM).

-

Vehicle Control: 0.1% DMSO (Max).

-

Positive Control:[1] Colchicine or Combretastatin A-4 (known tubulin binders).

-

-

Incubation: 48h or 72h at 37°C, 5% CO2.

-

Development:

-

Read: Absorbance at 570 nm (reference 630 nm).

Data Presentation Template:

| Compound ID | R-Substituent (Benzyl) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Selectivity Index (SI)* |

| Ref (Colchicine) | - | 0.012 ± 0.002 | 0.015 ± 0.003 | 8.5 |

| NBI-001 | H | 12.5 ± 1.1 | 15.2 ± 1.4 | 1.2 |

| NBI-002 | 4-OMe | 0.45 ± 0.05 | 0.60 ± 0.08 | 5.4 |

| NBI-003 | 3,4,5-TriOMe | 0.025 ± 0.004 | 0.030 ± 0.005 | 7.8 |

*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells)

Phase III: Mechanistic Validation (Tubulin Targeting)

Rationale: Many N-benzyl indoles function by mimicking the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and inhibiting polymerization.

Assay: Fluorescence-Based Tubulin Polymerization

Why Fluorescence? Turbidity assays require large amounts of protein. Fluorescence (using a reporter like DAPI or a specific fluorophore >99% pure tubulin kit) is more sensitive and requires less compound.

Figure 2: Kinetic Tubulin Polymerization Assay Logic.

Protocol Steps:

-

Buffer Prep: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (e.g., DAPI).

-

Baseline: Keep tubulin on ice (depolymerized).

-

Reaction: Mix Tubulin + GTP + Test Compound in a pre-warmed 96-well half-area plate (black).

-

Kinetics: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

-

Interpretation:

-

Inhibitor (Indole-like): Flat line or reduced slope compared to Vehicle.

-

Stabilizer (Taxol-like): Rapid increase in fluorescence, higher Vmax.

-

Phase III (Continued): Flow Cytometry Analysis

To confirm the cellular consequence of tubulin inhibition, assess Cell Cycle Arrest and Apoptosis .

A. Cell Cycle Analysis (Propidium Iodide)

-

Expectation: Tubulin inhibitors cause arrest in the G2/M phase (4N DNA content) because the spindle cannot form.

-

Protocol:

B. Apoptosis (Annexin V-FITC / PI)[1][5]

-

Expectation: Indoles often induce apoptosis (Annexin V positive).

-

Protocol:

Phase IV: Structure-Activity Relationship (SAR) Guidelines

When analyzing your N-benzyl indole library, look for these trends to guide optimization:

-

Electronic Effects: Electron-donating groups (EDGs) like -OMe on the benzyl ring (especially at positions 3, 4, and 5) often mimic the trimethoxyphenyl ring of Colchicine/Combretastatin, drastically improving potency (IC50 < 50 nM).

-

Steric Bulk: Large substituents (e.g., -tert-butyl) on the indole Nitrogen may clash with the binding pocket. The benzyl linker provides optimal flexibility.

-

Linker Length: The methylene bridge (N-CH2 -Ph) is usually optimal. Extending to ethyl/propyl often reduces activity.

References

-

Singh, P., et al. (2022). "Target-based anticancer indole derivatives and insight into structure–activity relationship: A mechanistic review update." Acta Pharmaceutica Sinica B.

-

Cytoskeleton, Inc. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based."[7] Cytoskeleton Protocols.

-

Riss, T.L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol and Limitations." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." R&D Systems Protocols.

-

BenchChem. "Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay."

Sources

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

Formulation of N-Benzyl-1H-indole-3-ethylamine for Preclinical Animal Studies: Application Notes and Protocols

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of N-Benzyl-1H-indole-3-ethylamine, a valuable indoleamine compound utilized in pharmacological research. Due to its limited aqueous solubility, careful consideration of formulation strategies is paramount for achieving accurate and reproducible results in preclinical animal studies. This document outlines a systematic approach to vehicle selection, formulation preparation, and analytical validation, ensuring scientific integrity and animal welfare. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both practical instruction and the scientific rationale behind the recommended procedures.

Introduction: The Formulation Challenge of a Lipophilic Indoleamine

This compound is a synthetic derivative of tryptamine and a modulator of serotonin receptors, making it a compound of significant interest in neuroscience and pharmacology.[1][2] However, its lipophilic nature presents a considerable challenge for in vivo administration. The aqueous solubility of this compound at physiological pH (7.4) is reported to be a mere 37.2 µg/mL, classifying it as a poorly water-soluble compound.[2] This necessitates the development of specialized formulations to ensure complete solubilization or stable and uniform suspension for accurate dosing in animal models.

The primary objective of any formulation strategy for preclinical studies is to deliver the compound to the target site in a consistent and bioavailable manner, without inducing adverse effects from the vehicle itself. This guide will explore various formulation approaches suitable for this compound, focusing on oral gavage and parenteral routes of administration, which are common in rodent studies.

Physicochemical Characterization and Solubility Assessment

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂ | [1] |

| Molecular Weight | 250.34 g/mol | [2] |

| Aqueous Solubility (pH 7.4) | 37.2 µg/mL | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| pKa | Not readily available (amine group expected to be basic) | General chemical principles |

The initial step in formulation development is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This empirical data will guide the selection of the most appropriate formulation strategy.

Protocol 1: Solubility Determination

-

Vehicle Selection: Choose a panel of vehicles relevant to the intended route of administration (see Table 2).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

-

Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Table 2: Suggested Vehicles for Solubility Screening

| Vehicle Class | Specific Examples | Rationale |

| Aqueous | Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Baseline solubility determination. |

| Aqueous with Suspending Agent | 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in water | For developing oral suspensions. |

| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | To enhance solubility for oral or parenteral solutions. |

| Oils | Corn Oil, Sesame Oil | For oral or subcutaneous administration of highly lipophilic compounds. |

Formulation Development: Strategies and Protocols

Based on the solubility data, a suitable formulation can be developed. The following sections provide protocols for common formulation types.

Oral Administration

Oral gavage is a frequent method for administering compounds to rodents.[3] The choice between a solution and a suspension depends on the compound's solubility in orally tolerated vehicles.

For compounds with very low solubility in aqueous and co-solvent systems, a uniform suspension is the preferred approach. Sodium carboxymethyl cellulose (CMC) is a widely used suspending agent due to its viscosity-enhancing properties and general good tolerance in animals.[4]

Protocol 2: Preparation of a 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) Suspension

-

Vehicle Preparation:

-

Heat approximately half of the required volume of purified water to 60-70°C.

-

Slowly add the Na-CMC powder to the heated water while stirring vigorously to prevent clumping.

-

Once the Na-CMC is dispersed, add the remaining volume of cold water and continue stirring until a clear, viscous solution is formed.[5][6]

-

Allow the solution to cool to room temperature.

-

-

Suspension Formulation:

-

Weigh the required amount of this compound.

-

Levigate the powder with a small amount of the 0.5% Na-CMC vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

-

Ensure the final suspension is homogenous. Stir well before each administration.

-

If the compound exhibits sufficient solubility in a co-solvent system, a solution is generally preferred over a suspension as it eliminates concerns about dose uniformity. A common co-solvent system for oral administration is a mixture of PEG 400 and water.

Protocol 3: Preparation of an Oral Co-solvent Solution

-

Solubilization:

-

Weigh the required amount of this compound.

-

Dissolve the compound in a minimal amount of PEG 400. Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution.

-

-

Dilution:

-

Once the compound is fully dissolved, gradually add purified water or PBS to the desired final concentration, while continuously stirring.

-

Observe the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.

-

Parenteral Administration

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and pyrogen-free formulations are essential. The vehicle must be well-tolerated at the administered volume and concentration.

A widely used co-solvent system for parenteral administration of poorly soluble compounds is a mixture of DMSO and PEG 400, often further diluted with saline or PBS. It is critical to adhere to the maximum tolerated doses of these excipients. For instance, in mice, the concentration of DMSO for IP injections should ideally not exceed 10% (v/v).[7][8]

Protocol 4: Preparation of a Parenteral Co-solvent Solution (e.g., for IP Injection)

-

Stock Solution Preparation:

-

Weigh the required amount of this compound.

-

Dissolve the compound in the minimal required volume of DMSO.

-

-

Vehicle Preparation:

-

In a separate sterile container, prepare the final vehicle by mixing PEG 400 and sterile saline (or PBS) at the desired ratio (e.g., 40% PEG 400 in saline).

-

-

Final Formulation:

-

Slowly add the DMSO stock solution to the PEG 400/saline vehicle while vortexing to achieve the final desired concentration of the compound and to ensure the final DMSO concentration is within a tolerable range (e.g., ≤10%).[9]

-

Visually inspect the final solution for clarity and any signs of precipitation.

-

Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

-

Analytical Validation and Stability Testing

It is imperative to verify the concentration and stability of the prepared formulation to ensure accurate dosing and the integrity of the study.

Concentration Verification

A validated HPLC method is essential for confirming the concentration of this compound in the formulation.

Protocol 5: HPLC Method for Concentration Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid for non-MS applications).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the absorbance maximum).

-

Standard Curve: Prepare a standard curve of this compound in the same vehicle as the formulation to be analyzed.

-

Sample Analysis: Dilute the prepared formulation to fall within the linear range of the standard curve and inject it into the HPLC system.

Stability Assessment

The stability of the formulation should be assessed under the intended storage and use conditions.

Protocol 6: Short-Term Stability Study

-

Prepare the formulation as described in the relevant protocol.

-

Divide the formulation into aliquots and store them under the intended conditions (e.g., room temperature, 2-8°C).

-

Analyze the concentration of this compound at various time points (e.g., 0, 4, 8, and 24 hours) using the validated HPLC method.

-

The formulation is considered stable if the concentration remains within an acceptable range (e.g., 90-110% of the initial concentration).

For longer-term studies, a more comprehensive stability protocol, including forced degradation studies, may be necessary to identify potential degradation products and establish a stability-indicating method.[11][12] Forced degradation can be induced by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.

Visualization of Workflow and Decision Making

The selection of an appropriate formulation strategy is a stepwise process based on the physicochemical properties of the compound and the intended route of administration.

Figure 1. A decision-making workflow for the formulation of this compound.

Conclusion and Best Practices

The successful formulation of this compound for animal studies is a critical determinant of data quality and reproducibility. A systematic approach that begins with thorough solubility profiling and progresses through rational vehicle selection and rigorous analytical validation is essential.

Key Best Practices:

-

Prioritize Animal Welfare: Always use the least harsh vehicle that achieves the desired formulation characteristics. Be aware of the potential for vehicle-induced toxicity.[7]

-

Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each dose administration to guarantee dose accuracy.

-

Validate Analytical Methods: A reliable analytical method is the cornerstone of formulation development and stability testing.

-

Conduct Stability Studies: Always confirm the stability of the formulation for the duration of its intended use.

-

Maintain Detailed Records: Document all formulation components, preparation procedures, and analytical results meticulously.

By following the protocols and principles outlined in this guide, researchers can develop robust and reliable formulations of this compound, thereby enhancing the scientific rigor of their preclinical investigations.

References

-

Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. (2017). PubMed. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (n.d.). RSIS International. [Link]

-

This compound. (n.d.). SIELC Technologies. [Link]

-

SODIUM CARBOXYMETHYL CELLULOSE. (n.d.). FAO. [Link]

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

-

What is the maximum percentage of PEG400 we can inject in mice IP? (2024). ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose. (2026). Washington State University IACUC. [Link]

-

Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. (2025). ResearchGate. [Link]

-

Benzylamine. (n.d.). Wikipedia. [Link]

-

Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025). ResearchGate. [Link]

- Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. (n.d.).

-

Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? (2021). ResearchGate. [Link]

-

NDA 22-187.000. (n.d.). accessdata.fda.gov. [Link]

-

What is the maximum allowable DMSO concentration for IP injection of mouse? (2013). ResearchGate. [Link]

-

Preparation and Characterization of Carboxymethyl Cellulose-Based Bioactive Composite Films Modified with Fungal Melanin and Carvacrol. (2021). NIH. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH. [Link]

-

Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media catalyst-free benzyl C–H fictionalisation of. (n.d.). ResearchGate. [Link]

-

Integration of PEG 400 into a self-nanoemulsifying drug delivery syste. (2019). Dove Medical Press. [Link]

-

Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. (n.d.). PMC - NIH. [Link]

-

Preparation of Carboxymethyl cellulose (CMC) Solutions. (n.d.). Silverson. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science | Oxford Academic. [Link]

-

Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats. (n.d.). PubMed. [Link]

-

Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). NIH. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

-

synthesis and characterization of carboxymethyl cellulose (cmc) from different waste sources. (2021). ResearchGate. [Link]

-

Biological actions of drug solvents. (n.d.). PubMed. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. [Link]

-

Polyethylene glycol*. (n.d.). ResearchGate. [Link]

-

Can anybody help me to dissolve a chemical? (2019). ResearchGate. [Link]

-

This compound. (n.d.). BuyersGuideChem. [Link]

- [Reference 35]

-

Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. [Link]

-

1H-Indole-3-ethanamine, N,N'-dimethyl-5-(phenylmethoxy)-. (n.d.). PubChem. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). PMC - PubMed Central. [Link]

-

Gastric mucosal changes induced by polyethylene glycol 400 administered by gavage in rats. (n.d.). PubMed. [Link]

Sources

- 1. Buy this compound | 15741-79-4 [smolecule.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. silverson.com [silverson.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

use of N-Benzyl-1H-indole-3-ethylamine in developing targeted therapies

Application Note: N-Benzyl-1H-indole-3-ethylamine in Targeted 5-HT2 Receptor Therapeutics

Executive Summary

This compound (commonly referred to as N-Benzyltryptamine or NB-T ) represents a critical chemical scaffold in the development of targeted central nervous system (CNS) therapies. Structurally, it bridges the gap between endogenous tryptamines (like serotonin) and the high-potency N-benzylphenethylamines (such as the 25X-NBOMe series).

This guide details the utility of NB-T as a lead compound for interrogating 5-HT2A and 5-HT2C receptor signaling. Unlike simple tryptamines, the N-benzyl moiety confers unique lipophilic interactions within the receptor's orthosteric binding pocket, often shifting pharmacological profiles from simple agonism to functional selectivity (biased signaling). This document provides validated protocols for synthesis, binding characterization, and functional profiling to support drug discovery programs targeting depression, schizophrenia, and metabolic disorders.

Target Identification & Mechanistic Logic

The Pharmacophore

The indole-3-ethylamine core mimics serotonin (5-HT). The addition of a hydrophobic benzyl group to the ethylamine nitrogen exploits a hydrophobic pocket (likely involving residues in Transmembrane Helix 3 and 6) within Class A GPCRs.

-

Primary Target: 5-HT2A Receptor (Ki ~245 nM).[1] Modulation of this receptor is central to the mechanism of psychedelics (agonists) and atypical antipsychotics (antagonists).

-

Secondary Target: 5-HT2C Receptor (Ki ~186 nM).[1] A key target for anti-obesity therapeutics (e.g., lorcaserin). NB-T acts as a full agonist here (Emax ~121%), making it a promising scaffold for metabolic regulation.

Signaling Pathway

NB-T primarily drives the Gαq/11 pathway. Upon binding, the receptor undergoes a conformational change that activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.[2] IP3 triggers the release of intracellular Calcium (Ca²⁺).[2]

Diagram 1: 5-HT2A/2C Gq-Mediated Signaling Pathway

Caption: Canonical Gq signaling cascade activated by N-Benzyltryptamine binding to 5-HT2 receptors.[2]

Chemical Synthesis Protocol

Objective: Synthesize high-purity this compound via reductive amination. This method avoids the formation of quaternary ammonium salts common in direct alkylation.

Reagents:

-

Tryptamine (CAS: 61-54-1)

-

Benzaldehyde (CAS: 100-52-7)

-

Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB)

-

Methanol (MeOH) (anhydrous)

Workflow:

-

Imine Formation:

-

Dissolve 10 mmol of Tryptamine in 50 mL of anhydrous MeOH.

-

Add 10 mmol (1.0 eq) of Benzaldehyde dropwise.

-

Critical Step: Add activated molecular sieves (3Å) to scavenge water and drive equilibrium. Stir at Room Temperature (RT) for 4–6 hours. Formation of the imine (Schiff base) is often indicated by a slight color change.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add 15 mmol (1.5 eq) of NaBH4 in small portions over 30 minutes. (Caution: Hydrogen gas evolution).

-

Allow to warm to RT and stir overnight (12 hours).

-

-

Workup & Purification:

-

Quench with water (10 mL) followed by 1M NaOH to pH > 10.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (Silica gel). Eluent: DCM:MeOH:NH4OH (95:4:1).

-

Validation: Verify structure via 1H-NMR (look for benzyl CH2 singlet ~3.8 ppm) and LC-MS (M+H = 251.15).

-

In Vitro Pharmacological Characterization

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine the Ki (inhibition constant) of NB-T at 5-HT2A receptors.[1]

-

Membrane Prep: HEK-293 cells stably expressing human 5-HT2A.

-

Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist radioligands often reveal high-affinity states relevant to functional signaling.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Steps:

-

Incubate 20 µg membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of NB-T (10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate for 60 mins at 37°C.

-

Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine).

-

Count radioactivity via liquid scintillation.

-